N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine
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Overview
Description
“4-Bromo-2,6-difluoroaniline” is an aniline derivative with a bromine at para-position and two fluorines at ortho-positions . It’s a versatile building block in chemical synthesis due to its multiple substituents that have different chemical reactivities .
Synthesis Analysis
The synthesis of “4-Bromo-2,6-difluoroaniline” involves several steps. One method involves reducing the carboxyl group from 4-bromo-3,5-difluorobenzoic acid . Another method involves a reaction where the temperature is kept between 10-30 ℃ for 4-6 hours .Molecular Structure Analysis
The molecular formula of “4-Bromo-2,6-difluoroaniline” is C6H4BrF2N . It has a bromine at para-position and two fluorines at ortho-positions .Chemical Reactions Analysis
The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule . The amine group is used as a nucleophile in a chemical reaction, or it can also be oxidised to amine oxide to synthesize conjugated azo compounds .Physical and Chemical Properties Analysis
“4-Bromo-2,6-difluoroaniline” is a white powder with a melting point of 63 – 65 °C . Its molecular weight is 208.01 g/mol .Scientific Research Applications
Synthesis of Polyimides and Amino Acids
Polyimides derived from triphenylamine-based diamine monomers, such as 2TTPA and 6FTPA, demonstrate remarkable thermal and optical properties. These materials, synthesized from precursors including 4-bromo-dinitrotriphenylamine, exhibit high thermal stability and unique photoluminescence characteristics, making them suitable for applications in advanced materials science (J. Choi, Kun Cho, T. Yoon, 2010). Additionally, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid showcases the utility of bromofluorinated precursors in medicinal chemistry, highlighting their potential as building blocks for designing novel drug molecules (Eva Van Hende, G. Verniest, F. Deroose, J. Thuring, G. Macdonald, N. de Kimpe, 2009).
Catalytic Systems and Mechanisms
Research on copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF reveals a method for introducing perfluoroalkyl groups into organic compounds, a significant advancement in synthetic organic chemistry (Michael G. Mormino, P. Fier, J. Hartwig, 2014). The copper-catalyzed N-formylation of amines using ethyl bromodifluoroacetate represents another innovative approach, offering a new pathway for synthesizing N-formamides from primary, secondary, and cyclic amines (Xiao-fang Li, Xing‐Guo Zhang, Fan Chen, Xiao‐Hong Zhang, 2018).
Photochemical Reactions and Luminescence
Studies on the mechanochromic luminescence quenching of iodide-substituted difluoroboron-dibenzoylmethane derivatives highlight the potential of these compounds in developing pressure-sensitive or damage-indicating materials (Guoqing Zhang, Jiwei Lu, C. Fraser, 2010). Furthermore, the synthesis and application of brominated BODIPYs in antibacterial studies demonstrate how modifications to the BODIPY core can enhance biological activity, offering a new avenue for the development of therapeutic agents (D. Prasannan, Darpan Raghav, S. Sujatha, Haritha Hareendrakrishna kumar, K. Rathinasamy, C. Arunkumar, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2,6-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrF2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXWOVWEYBFNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1F)Br)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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